Ampkinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ampkinon ist ein kleines Molekül, das für seine Rolle als indirekter Aktivator der AMP-aktivierten Proteinkinase (AMPK) bekannt ist. AMPK ist ein zentraler Regulator der zellulären Energiehomöostase, was Ampkinon zu einer Verbindung von großem Interesse in der Stoffwechselforschung und in therapeutischen Anwendungen macht .

Vorbereitungsmethoden

Die Synthese von Ampkinon umfasst mehrere Schritte, die typischerweise mit der Konstruktion seiner Benzopyransubstruktur beginnen. Der synthetische Weg beinhaltet die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie Friedel-Crafts-Acylierung, gefolgt von Cyclisierung und Modifikationen funktioneller Gruppen. Industrielle Produktionsmethoden können die Optimierung dieser Schritte für höhere Ausbeuten und Reinheit beinhalten, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen eingesetzt werden .

Analyse Chemischer Reaktionen

Inferred Reactivity from Structural Analogues

Ampkinone’s structure (not fully detailed in the sources) may belong to the dihydropyridine class, given its pharmacological similarity to compounds like amlodipine. Synthesis routes for 1,4-dihydropyridines often involve:

- Hantzsch synthesis : Cyclocondensation of aldehydes, β-ketoesters, and ammonia .

- Functional group modifications : Alkylation, oxidation, or substitution reactions at specific positions .

Without structural data for this compound, these pathways remain speculative.

Key Research Gaps

The absence of data highlights critical gaps:

- Synthesis protocols : No details on starting materials, catalysts, or reaction conditions.

- Stability studies : No information on decomposition products or storage requirements.

- Mechanistic insights : Biochemical activation (AMPK phosphorylation ) does not equate to elucidated chemical reactivity.

Recommended Actions for Further Investigation

To obtain authoritative data on this compound’s reactions:

Wissenschaftliche Forschungsanwendungen

Ampkinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der AMPK-Aktivierung und ihrer Auswirkungen auf den Zellstoffwechsel verwendet.

Biologie: Untersucht wird seine Rolle bei der Regulation der Glukoseaufnahme und des Lipidstoffwechsels in Muskelzellen.

Medizin: Als potenzielles Therapeutikum für Stoffwechselstörungen wie Fettleibigkeit und Typ-2-Diabetes aufgrund seiner Fähigkeit, AMPK zu aktivieren und metabolische Parameter zu verbessern.

Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf Stoffwechselwege abzielen.

Wirkmechanismus

Ampkinon übt seine Wirkungen durch indirekte Aktivierung von AMPK aus. Diese Aktivierung erfordert die Aktivität von LKB1, einer Kinase, die AMPK phosphoryliert und aktiviert. Nach der Aktivierung verstärkt AMPK die Glukoseaufnahme und die Fettsäureoxidation, was zu einer verbesserten Energiebilanz und metabolischen Gesundheit führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Phosphorylierung von AMPK an Thr-172 und die anschließende Aktivierung nachgeschalteter Stoffwechselwege .

Wirkmechanismus

Ampkinone exerts its effects by indirectly activating AMPK. This activation requires the activity of LKB1, a kinase that phosphorylates and activates AMPK. Once activated, AMPK enhances glucose uptake and fatty acid oxidation, leading to improved energy balance and metabolic health. The molecular targets and pathways involved include the phosphorylation of AMPK at Thr-172 and subsequent activation of downstream metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ampkinon wird mit anderen AMPK-Aktivatoren verglichen, wie zum Beispiel:

AICAR: Ein direkter AMPK-Aktivator, der AMP nachahmt.

Metformin: Ein indirekter Aktivator, der in der Behandlung von Typ-2-Diabetes weit verbreitet ist.

RSVA314: Ein weiterer indirekter Aktivator mit einem anderen Wirkmechanismus. Ampkinon ist aufgrund seiner spezifischen Benzopyranstruktur und seines indirekten Aktivierungsmechanismus, der LKB1-Aktivität erfordert, einzigartig.

Biologische Aktivität

Ampkinone, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in relation to its effects on AMP-activated protein kinase (AMPK) signaling pathways. AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation, making it a key target for therapeutic interventions in conditions like diabetes, obesity, and cancer. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is known to activate AMPK, which subsequently influences various metabolic pathways. The activation of AMPK leads to:

- Increased Glucose Uptake : AMPK activation enhances glucose transport into cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

- Lipid Metabolism Regulation : It inhibits fatty acid synthesis while promoting fatty acid oxidation, which is crucial in managing conditions like nonalcoholic fatty liver disease (NAFLD) and obesity .

- Cancer Cell Growth Inhibition : Studies indicate that AMPK activation can induce apoptosis in cancer cells through multiple pathways, including modulation of the mitogen-activated protein kinase (MAPK) pathway .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Diabetes Management

In a preclinical study involving diabetic mice, this compound administration resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This effect was attributed to enhanced AMPK activity leading to decreased hepatic glucose production and increased muscle glucose uptake. This study highlights the potential of this compound as a therapeutic agent for managing type 2 diabetes .

Case Study: Cancer Treatment Potential

Another investigation focused on the effects of this compound on colorectal cancer cells. The study demonstrated that treatment with this compound led to increased AMPK activation, which was associated with reduced cell proliferation and enhanced apoptosis. This suggests that this compound may serve as a promising candidate for cancer therapy by targeting metabolic pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Ampkinone activates AMPK in endothelial cells?

this compound indirectly activates AMPK by promoting Thr172 phosphorylation, enhancing glucose uptake (EC50 = 4.3 µM) . In endothelial models (e.g., HUVECs), this compound counteracts low shear stress (LSS)-induced glycocalyx damage by restoring AMPK activity, as demonstrated via HA expression analysis and glycocalyx thickness measurements . Methodologically, researchers should validate AMPK activation using immunoblotting for phosphorylated AMPKα (Thr172) and compare results with controls (e.g., AdDN-AMPKα for inactive mutants) .

Q. Which experimental models are most appropriate for studying this compound's effects on AMPK signaling?

Primary human umbilical vein endothelial cells (HUVECs) are widely used to investigate this compound’s role in shear stress responses . For glucose uptake studies, skeletal muscle cells (e.g., C2C12) or adipocytes are suitable, with protocols requiring pre-treatment with this compound (5–10 µM, 1–2 hours) followed by 2-NBDG assays . Include negative controls (e.g., AMPK inhibitors like AMPK-IN-3) to confirm specificity .

Q. What are critical parameters to optimize when testing this compound in vitro?

Key parameters include:

- Concentration : Use dose-response curves (1–20 µM) to identify EC50 values .

- Exposure time : 1–4 hours for acute AMPK activation .

- Cell confluency : 70–80% to avoid nutrient deprivation confounding results.

- Validation : Co-treatment with AMPK inhibitors (e.g., Compound C) to confirm on-target effects .

Q. How can researchers mitigate batch-to-batch variability in this compound studies?

Standardize sourcing from reputable suppliers (e.g., ≥98% HPLC purity) and validate activity via AMPK phosphorylation assays in parallel with positive controls (e.g., AICAR) . Pre-test solubility in DMSO (up to 25 mg/mL) to avoid precipitation artifacts .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's protective effects on the endothelial glycocalyx under dynamic shear stress?

Utilize parallel-plate flow chambers to simulate LSS (0.5–5 dyn/cm²) in HUVECs . Measure glycocalyx components (e.g., syndecan-1, heparan sulfate) via ELISA or fluorescence microscopy. Include cariporide (NHE1 inhibitor) as a comparator to dissect AMPK-dependent vs. NHE1-mediated pathways . Analyze data using ANOVA with post-hoc tests to account for interaction effects between shear stress and drug treatment .

Q. What strategies address contradictory findings in this compound’s AMPK activation across cell types?

Contradictions may arise from cell-specific AMPK isoform expression (α1 vs. α2) or metabolic states. To resolve this:

- Perform isoform-specific knockdown/knockout experiments.

- Compare results in nutrient-rich vs. serum-starved conditions.

- Use transcriptomics to identify AMPK downstream targets (e.g., ACC phosphorylation) .

- Apply the "principal contradiction" framework to prioritize dominant pathways in each context .

Q. How can this compound’s effects be integrated with other AMPK activators (e.g., AICAR, metformin) in mechanistic studies?

Design combinatorial treatments to assess additive/synergistic effects. For example:

- Co-administer this compound with AICAR (direct AMPK activator) to test pathway convergence.

- Use metformin (AMPK activator via mitochondrial inhibition) to evaluate metabolic vs. shear stress-related AMPK activation . Quantify outcomes via phospho-AMPK/ACC ratios and mitochondrial respiration assays (Seahorse Analyzer) .

Q. What longitudinal study designs are recommended to evaluate this compound’s chronic effects on cellular energy homeostasis?

Implement time-course experiments (24–72 hours) with periodic AMPK activity measurements. Monitor adaptive responses via:

- RNA-seq for AMPK target genes (e.g., PGC-1α, GLUT4).

- Metabolomics (e.g., ATP/AMP ratios, lactate levels).

- Apoptosis/cell viability assays to exclude cytotoxicity . Use mixed-effects models to analyze temporal data trends .

Q. Methodological Best Practices

- Data Presentation : Include raw data tables (e.g., EC50 values, phosphorylation levels) in appendices, with processed data (mean ± SD) in main figures .

- Statistical Analysis : Apply t-tests for pairwise comparisons and ANOVA for multi-group studies; report effect sizes and confidence intervals .

- Reproducibility : Adhere to protocols from primary literature (e.g., HUVEC shear stress models ) and document deviations in supplementary materials .

Eigenschaften

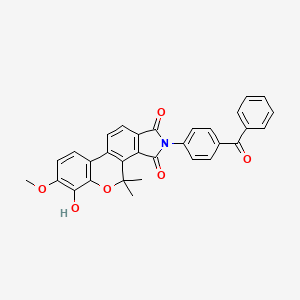

IUPAC Name |

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.